1-(3-chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
1-(3-Chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. The triazole moiety is substituted with a 3-chloro-4-fluorophenyl group at position 1 and an amine group at position 3. The oxadiazole ring is functionalized with a 4-ethoxyphenyl group at position 4.
Properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN6O2/c1-2-27-12-6-3-10(4-7-12)17-22-18(28-24-17)15-16(21)26(25-23-15)11-5-8-14(20)13(19)9-11/h3-9H,2,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFURBUSUXLPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring and an oxadiazole moiety. Its molecular formula is C19H17ClF N5O, with a molecular weight of 377.83 g/mol. The presence of halogens (chlorine and fluorine) and an ethoxy group contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClF N5O |
| Molecular Weight | 377.83 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in DMSO |
| Melting Point | [Not determined] |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.
Case Study: Inhibition of EGFR and CDK2 Kinases
A related study demonstrated that certain triazole derivatives exhibited IC50 values as low as 0.26 μM against HepG2 cancer cells by inhibiting EGFR and CDK2 kinases . This suggests that the compound may possess similar mechanisms of action.
Antimicrobial Activity
The compound also shows promise in antimicrobial activity. Triazole and oxadiazole derivatives have been reported to exhibit effective antibacterial properties against Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell wall synthesis.
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, compounds with similar structures have been investigated for anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
The biological activity of the compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in cancer progression.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : Evidence suggests that it can trigger apoptosis in malignant cells through intrinsic pathways.
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()
- Key Difference : Replaces the 3-chloro-4-fluorophenyl group on the triazole with a 4-ethoxyphenyl group and substitutes the 4-ethoxyphenyl on the oxadiazole with a 4-methoxyphenyl.
- However, the absence of halogen atoms may diminish halogen-bonding interactions critical for target binding .
1-(4-Ethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()
- Key Difference : Substitutes the 4-ethoxyphenyl group on the oxadiazole with a pyridin-4-yl ring.
- Impact : The pyridine nitrogen introduces basicity, enabling protonation under acidic conditions, which may improve aqueous solubility. This modification could enhance bioavailability compared to the ethoxyphenyl analog .
Substituent Variations on the Triazole Ring
1-(3-Chloro-2-methylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()
- Key Difference : Replaces the 3-chloro-4-fluorophenyl group with a 3-chloro-2-methylphenyl substituent.
1-(2,5-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ()
- Key Difference : Features a thiophen-2-yl group on the oxadiazole and a 2,5-dimethoxyphenyl group on the triazole.
- Impact: The sulfur atom in thiophene enhances polarizability, enabling unique π-π and dipole interactions.
Comparison with Non-Oxadiazole Analogs
3-(2,4-Dichlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine ()
- Key Difference : Replaces the oxadiazole-triazole scaffold with a 1,2,4-triazole ring and a methylsulfanyl linker.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylsulfanyl linker may improve membrane permeability compared to the oxadiazole-based structure .
1-(4-(Diethylamino)phenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine ()
- Key Difference: Lacks the oxadiazole ring and incorporates diethylamino and dimethoxyphenyl groups.
- Impact: The diethylamino group introduces strong electron-donating effects, increasing basicity and solubility in acidic environments. This contrasts with the halogenated target compound, which is more likely to remain unionized .
Structural and Property Comparison Table
Research Findings and Implications
- Electronic Effects: The target compound’s 3-chloro-4-fluorophenyl group provides electron-withdrawing character, stabilizing the triazole ring and enhancing halogen-bonding interactions.
- Solubility vs. Lipophilicity : Pyridine-containing analogs () exhibit improved solubility due to protonation, whereas trifluoromethyl groups () prioritize lipophilicity. The target compound strikes a balance with moderate logP values inferred from its substituents.
- Synthetic Flexibility : Microwave-assisted synthesis methods () enable rapid generation of triazole-oxadiazole hybrids, suggesting scalable production routes for the target compound and its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
